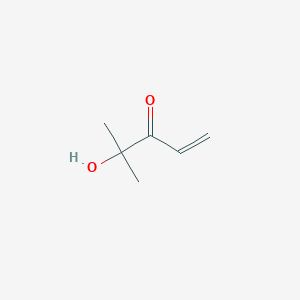
1-Penten-3-one, 4-hydroxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Penten-3-one, 4-hydroxy-4-methyl- is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated ketone, characterized by the presence of both a hydroxyl group and a ketone group within its structure. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Penten-3-one, 4-hydroxy-4-methyl- can be synthesized through several methods. One common method involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to form mesityl oxide, which is then subjected to further reactions to introduce the hydroxyl group .
Industrial Production Methods
In industrial settings, the production of 1-Penten-3-one, 4-hydroxy-4-methyl- typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Penten-3-one, 4-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Penten-3-one, 4-hydroxy-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Penten-3-one, 4-hydroxy-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in chemical reactions that modify biomolecules, potentially leading to biological effects. The specific pathways and targets depend on the context of its use and the conditions under which it is applied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-penten-2-one: Similar in structure but lacks the hydroxyl group.
Mesityl oxide: Another unsaturated ketone with similar reactivity but different functional groups.
Uniqueness
1-Penten-3-one, 4-hydroxy-4-methyl- is unique due to the presence of both a hydroxyl group and a ketone group, which confer distinct reactivity and properties. This dual functionality makes it a versatile compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
22082-43-5 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
4-hydroxy-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C6H10O2/c1-4-5(7)6(2,3)8/h4,8H,1H2,2-3H3 |
Clé InChI |
CANVUQXZGKVFSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



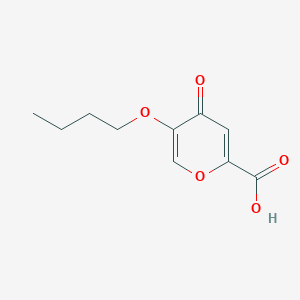
![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)
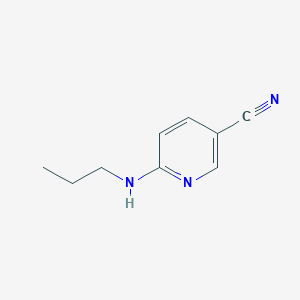
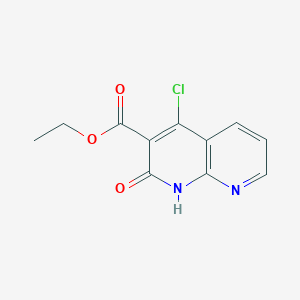

![4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)
![[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)
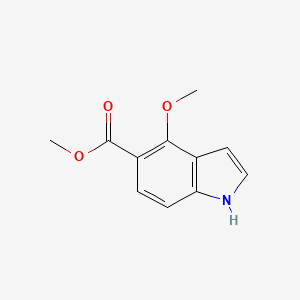
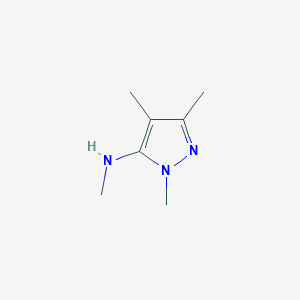
![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)

![6-Bromo-4-chlorobenzo[b]thiophene](/img/structure/B13988430.png)
![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)
